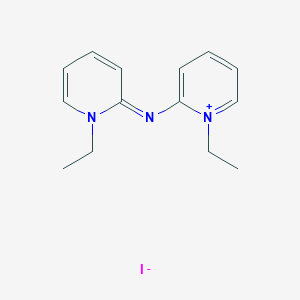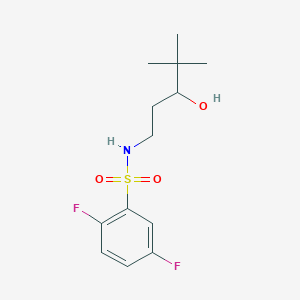![molecular formula C15H17NO3S B6503467 N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide CAS No. 1421490-96-1](/img/structure/B6503467.png)
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide is a compound that features a thiophene ring, a hydroxypropyl group, and a methoxybenzamide moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry
Wirkmechanismus
Zukünftige Richtungen
The future directions for “N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide” and related compounds could involve further exploration of their therapeutic applications, given their potential as biologically active compounds . Additionally, advancements in the synthesis methods could lead to more efficient production of these compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide typically involves the condensation of 2-methoxybenzoic acid with 3-hydroxy-3-(thiophen-2-yl)propylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond . Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The amide bond can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 (potassium permanganate) under acidic conditions.
Reduction: LiAlH4 in anhydrous ether or THF (tetrahydrofuran).
Substitution: Nucleophiles like NaOH (sodium hydroxide) or KOH (potassium hydroxide) in polar solvents.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar biological activities.
Benzamide Derivatives: Compounds like metoclopramide and sulpiride, which contain benzamide moieties, are used for their therapeutic effects.
Uniqueness
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide is unique due to its combination of a thiophene ring, hydroxypropyl group, and methoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-19-13-6-3-2-5-11(13)15(18)16-9-8-12(17)14-7-4-10-20-14/h2-7,10,12,17H,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMRXZPWSDONES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethylphenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B6503404.png)

![2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide](/img/structure/B6503419.png)
![2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide](/img/structure/B6503425.png)
![2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]-5-methoxybenzamide](/img/structure/B6503433.png)
![3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide](/img/structure/B6503449.png)
![3-(4-ethoxyphenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide](/img/structure/B6503450.png)
![3-hydroxy-3-(4-nitrophenyl)-1-phenyl-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide](/img/structure/B6503464.png)
![3,4-difluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide](/img/structure/B6503473.png)
![N-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B6503480.png)
![4-(dimethylamino)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide](/img/structure/B6503487.png)
![2-(2-chlorophenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide](/img/structure/B6503492.png)
![methyl 4-{[3-hydroxy-3-(thiophen-2-yl)propyl]carbamoyl}benzoate](/img/structure/B6503497.png)
